molecular formula C9H11NOS B106199 N-(Dimethyl-lambda4-sulfanylidene)benzamide CAS No. 19397-91-2

N-(Dimethyl-lambda4-sulfanylidene)benzamide

Cat. No. B106199
CAS RN: 19397-91-2
M. Wt: 181.26 g/mol
InChI Key: MCOFNZCGCSMMKJ-UHFFFAOYSA-N
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Description

N-(Dimethyl-lambda4-sulfanylidene)benzamide, also known as DMSB, is a sulfur-containing compound that has gained significant attention in scientific research for its potential applications in various fields.

Mechanism Of Action

The mechanism of action of N-(Dimethyl-lambda4-sulfanylidene)benzamide is not fully understood. However, studies have suggested that it may work by inhibiting the activity of enzymes involved in cancer cell growth and inflammation. Additionally, N-(Dimethyl-lambda4-sulfanylidene)benzamide has been found to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

N-(Dimethyl-lambda4-sulfanylidene)benzamide has been found to have various biochemical and physiological effects. Studies have shown that it can modulate the expression of various genes involved in cancer cell growth and inflammation. Additionally, N-(Dimethyl-lambda4-sulfanylidene)benzamide has been found to induce oxidative stress in cancer cells, leading to cell death.

Advantages And Limitations For Lab Experiments

One of the advantages of using N-(Dimethyl-lambda4-sulfanylidene)benzamide in lab experiments is its low toxicity, making it a relatively safe compound to work with. Additionally, N-(Dimethyl-lambda4-sulfanylidene)benzamide has been found to have a high selectivity for cancer cells, making it a potential candidate for cancer treatment. However, one of the limitations of using N-(Dimethyl-lambda4-sulfanylidene)benzamide in lab experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for research on N-(Dimethyl-lambda4-sulfanylidene)benzamide. One potential direction is to investigate its potential use in combination with other compounds for cancer treatment. Additionally, further research is needed to understand the mechanism of action of N-(Dimethyl-lambda4-sulfanylidene)benzamide and its potential applications in other fields, such as drug discovery. Finally, studies are needed to investigate the safety and efficacy of N-(Dimethyl-lambda4-sulfanylidene)benzamide in animal and human trials.
Conclusion:
In conclusion, N-(Dimethyl-lambda4-sulfanylidene)benzamide is a sulfur-containing compound that has gained significant attention in scientific research for its potential applications in various fields. Its synthesis method is relatively simple, and it has been found to have various scientific research applications, including cancer treatment and anti-inflammatory properties. While there are limitations to working with N-(Dimethyl-lambda4-sulfanylidene)benzamide in lab experiments, its potential applications and future directions for research make it an exciting compound to study.

Synthesis Methods

N-(Dimethyl-lambda4-sulfanylidene)benzamide can be synthesized by reacting 4-chlorobenzoyl chloride with dimethyl sulfoxide (DMSO) in the presence of a base, such as triethylamine. The resulting product is then treated with sodium sulfide to yield N-(Dimethyl-lambda4-sulfanylidene)benzamide. This method has been reported to have a high yield and is relatively simple to perform.

Scientific Research Applications

N-(Dimethyl-lambda4-sulfanylidene)benzamide has been found to have various scientific research applications. One of the most significant applications is in the field of cancer research. Studies have shown that N-(Dimethyl-lambda4-sulfanylidene)benzamide can inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer treatment. Additionally, N-(Dimethyl-lambda4-sulfanylidene)benzamide has been found to have anti-inflammatory properties, making it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

CAS RN

19397-91-2

Product Name

N-(Dimethyl-lambda4-sulfanylidene)benzamide

Molecular Formula

C9H11NOS

Molecular Weight

181.26 g/mol

IUPAC Name

N-(dimethyl-λ4-sulfanylidene)benzamide

InChI

InChI=1S/C9H11NOS/c1-12(2)10-9(11)8-6-4-3-5-7-8/h3-7H,1-2H3

InChI Key

MCOFNZCGCSMMKJ-UHFFFAOYSA-N

Isomeric SMILES

C[S+](C)/N=C(\C1=CC=CC=C1)/[O-]

SMILES

CS(=NC(=O)C1=CC=CC=C1)C

Canonical SMILES

C[S+](C)N=C(C1=CC=CC=C1)[O-]

Origin of Product

United States

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